
Octyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl nitrite, also known as nitrous acid octyl ester, is an organic compound with the molecular formula C8H17NO2. It is a member of the alkyl nitrites, which are esters of nitrous acid and alcohols. This compound is a colorless to pale yellow liquid with a fruity odor and is primarily used for its vasodilating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl nitrite can be synthesized through the reaction of octanol with nitrous acid. The process involves the esterification of octanol with nitrous acid, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition of the nitrite ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanol with sodium nitrite and a mineral acid like hydrochloric acid. The reaction is conducted in a two-phase system where the organic phase contains octanol and the aqueous phase contains sodium nitrite and hydrochloric acid. The reaction mixture is stirred vigorously, and the this compound is extracted from the organic phase.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form octyl nitrate.
Reduction: It can be reduced to octanol in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Octyl nitrate.
Reduction: Octanol.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octyl nitrite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds.
Biology: Studied for its effects on biological systems, especially its vasodilating properties.
Medicine: Investigated for its potential use in treating conditions like angina pectoris due to its ability to dilate blood vessels.
Industry: Utilized in the manufacture of certain pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
Octyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent vasodilator. When this compound is metabolized, it releases nitric oxide, which activates the enzyme guanylate cyclase in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, causing relaxation of the smooth muscle and vasodilation. The molecular targets include the smooth muscle cells of blood vessels, leading to increased blood flow and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
Amyl nitrite: Another alkyl nitrite with similar vasodilating properties but shorter alkyl chain.
Butyl nitrite: Similar in structure but with a four-carbon alkyl chain.
Isobutyl nitrite: An isomer of butyl nitrite with a branched alkyl chain.
Comparison:
Vasodilating Properties: All these compounds release nitric oxide and have vasodilating effects, but the potency and duration of action may vary.
Molecular Structure: The length and branching of the alkyl chain influence the physical properties and reactivity of the nitrite esters.
Applications: While all these compounds are used for their vasodilating effects, their specific applications may differ based on their pharmacokinetic profiles and regulatory status.
Octyl nitrite stands out due to its longer alkyl chain, which may influence its solubility and stability compared to shorter-chain nitrites.
Eigenschaften
CAS-Nummer |
629-46-9 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
octyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |
InChI-Schlüssel |
QPHJACNABSHDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)

![hexan-2-yl 3-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B13797928.png)
![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
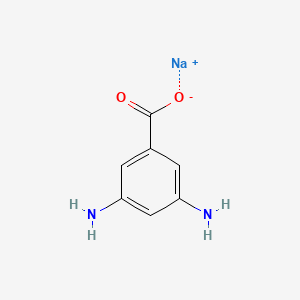

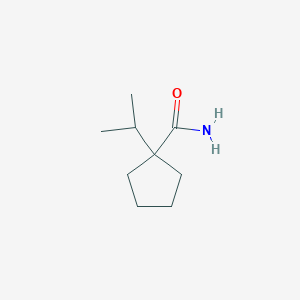
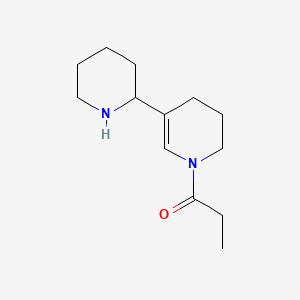
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
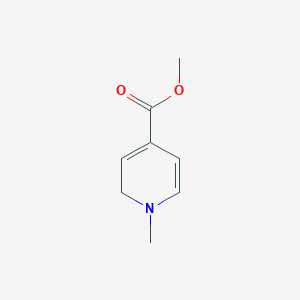

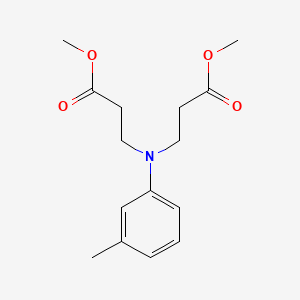
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
